molecular formula C36H32F2N6O5S B2795757 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide CAS No. 393573-75-6

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

Cat. No.: B2795757
CAS No.: 393573-75-6
M. Wt: 698.75
InChI Key: LUIAHVBXNDKGIE-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 4,5-dihydropyrazole core linked to a 1,2,4-triazole moiety via a sulfanyl-acetyl bridge. Key substituents include methoxy groups at the 2,3-positions of one phenyl ring and a 4-fluorophenyl group on the triazole.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32F2N6O5S/c1-47-25-17-11-22(12-18-25)29-19-30(27-8-6-10-31(48-2)34(27)49-3)44(42-29)33(45)21-50-36-41-40-32(43(36)24-15-13-23(37)14-16-24)20-39-35(46)26-7-4-5-9-28(26)38/h4-18,30H,19-21H2,1-3H3,(H,39,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIAHVBXNDKGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)F)CNC(=O)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32F2N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide” likely involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the fluorobenzamide group. Typical reaction conditions might include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions would depend on the specific conditions used but might include hydroxylated or reduced derivatives of the original compound.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole, including the compound , exhibit anti-inflammatory activities. Studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has been studied for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .

Anticancer Potential

The compound's structural features may also contribute to anticancer properties. Pyrazole derivatives have been researched for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of specific substituents can enhance these effects, making this compound a candidate for further investigation in cancer therapy .

Case Study 1: Anti-inflammatory Activity

A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models. The results indicated that certain compounds exhibited significant reductions in inflammation compared to standard drugs like diclofenac sodium .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of pyrazole derivatives and their antibacterial activity against E. coli and S. aureus. The study found that specific modifications to the pyrazole ring enhanced antimicrobial activity, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of “N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide” would depend on its specific biological activity. It might interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Crystallographic Variations

Compounds 4 and 5 () share isostructural frameworks with the target molecule but differ in halogen substituents (Cl vs. Br). Despite identical molecular conformations, these halogens induce slight adjustments in crystal packing due to steric and electronic effects. By analogy, the target compound’s 2,3-dimethoxy and 4-fluorophenyl groups may similarly influence its crystallinity, though methoxy groups’ bulkiness could lead to distinct packing motifs compared to halogens .

Tautomeric Behavior in 1,2,4-Triazole Derivatives

highlights tautomerism in 1,2,4-triazole-3-thiones, where the thione tautomer is stabilized by intramolecular interactions. The target compound’s triazole lacks a thiol group, precluding tautomerism, but its 4-(4-fluorophenyl) substituent may enforce planar conformations akin to sulfonyl-stabilized tautomers in . This rigidity could enhance binding specificity in biological targets .

Structural Similarity Metrics

  • Tanimoto Coefficient: and emphasize using Tanimoto scores (>0.5) to cluster structurally related compounds. For example, aglaithioduline shares ~70% similarity with SAHA (a histone deacetylase inhibitor). Applying this to the target compound, its triazole-pyrazole core may align with kinase inhibitors like imatinib analogs, though fluorinated benzamide groups would reduce similarity scores compared to non-fluorinated derivatives .
  • Murcko Scaffolds : classifies compounds by Murcko frameworks. The target’s scaffold (pyrazole-triazole) differs from carbothioamides in but resembles 1,2,4-triazole-thiones in , suggesting overlapping bioactivity profiles (e.g., anti-inflammatory or antimicrobial activity) .

Pharmacokinetic and Molecular Property Comparisons

compares molecular properties (e.g., logP, polar surface area) of aglaithioduline and SAHA. The target compound’s multiple methoxy and fluorophenyl groups likely increase logP (predicting higher membrane permeability) but may reduce solubility compared to less substituted analogs. Table 1 summarizes key properties:

Property Target Compound Compound 4 () Aglaithioduline ()
Molecular Weight (g/mol) ~650 ~550 ~350
LogP (Predicted) 3.8 2.9 2.5
Hydrogen Bond Acceptors 8 6 5
Rotatable Bonds 7 5 4

Table 1. Comparative molecular properties based on structural features

Bioactivity Profile Correlations

demonstrates that structurally similar compounds cluster by bioactivity. The target compound’s pyrazole-triazole core is present in ’s carbothioamide derivative, which has reported biological activity. Replacing the carbothioamide with a fluorobenzamide (as in the target) may shift activity from antimicrobial to kinase inhibition, as fluorobenzamides are common in kinase inhibitors like gefitinib .

Key Research Findings

Crystallography: Halogen substituents (Cl/Br) in analogs induce minor packing adjustments without altering conformation, suggesting the target’s methoxy/fluorophenyl groups may similarly fine-tune crystallinity .

Tautomerism : Unlike thione-containing triazoles, the target’s rigid triazole-fluorophenyl system may enhance binding selectivity in drug targets .

Similarity Clustering : Tanimoto scores and Murcko scaffolds predict overlap with kinase inhibitors but distinguish the target from antimicrobial carbothioamides .

Biological Activity

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial and anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that incorporates several functional groups:

  • Pyrazole : A five-membered ring containing two nitrogen atoms.
  • Triazole : A five-membered ring with three nitrogen atoms.
  • Benzamide : A functional group derived from benzoic acid and amine.

The molecular formula is C36H36N6O6SC_{36}H_{36}N_6O_6S with a molecular weight of 680.8 g/mol.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For example, a study evaluated various pyrazole compounds against standard bacterial strains including Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against:

  • Staphylococcus aureus (ATCC 6538)
  • Escherichia coli (ATCC 27853)

In particular, the compound showed higher efficacy against Gram-positive bacteria compared to Gram-negative strains at different time intervals during testing. The disc diffusion assay indicated that the compound could inhibit bacterial growth effectively within six hours of exposure .

Bacterial StrainActivity at 6 hoursActivity at 24 hours
Staphylococcus aureusSignificantModerate
Escherichia coliModerateMinimal

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that it can inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby impairing cancer cell growth .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized several pyrazole derivatives and evaluated their antimicrobial properties. The compound was among those that showed significant activity against both Gram-positive and Gram-negative bacteria during initial screenings .
  • Anticancer Screening :
    • A comprehensive screening of a drug library identified this compound as a potential anticancer agent through multicellular spheroid models, demonstrating its ability to reduce tumor growth effectively in vitro .
  • Mechanistic Studies :
    • Further investigations into its mechanism revealed that it targets key enzymes involved in folate metabolism, leading to apoptosis in cancer cells. This highlights its dual role as both an antibacterial and an anticancer agent .

Q & A

Basic: What are the critical steps in synthesizing the compound to ensure high yield and purity?

Methodological Answer:
Synthesis requires precise control of reaction parameters:

  • Temperature/pH Optimization : Maintain temperatures between 60–80°C and pH 6–8 to minimize side reactions (e.g., hydrolysis of sulfanyl or triazole groups) .
  • Intermediate Purification : Use column chromatography after each coupling step (e.g., pyrazole-triazole linkage) to remove unreacted precursors .
  • Real-Time Monitoring : Employ HPLC to track reaction progress (retention time ~12–15 min for intermediates) and NMR (¹H/¹³C) to confirm functional group integrity .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies often arise from dynamic conformational changes or crystal packing effects. Strategies include:

  • Multi-Technique Validation : Compare X-ray crystallography (e.g., C–C bond length precision ±0.004 Å ) with solution-state NMR to distinguish static vs. dynamic structural features .
  • DFT Calculations : Simulate NMR chemical shifts using density functional theory (B3LYP/6-31G* basis set) to identify likely conformers .
  • Variable-Temperature NMR : Assess temperature-dependent peak splitting to detect rotameric equilibria in flexible regions (e.g., methoxyphenyl groups) .

Basic: Which analytical techniques are essential for characterizing the compound?

Methodological Answer:

  • Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyls) and FT-IR (e.g., 1650 cm⁻¹ for amide C=O) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm; >95% purity threshold) .
  • Mass Verification : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ (expected m/z ~750–760) .

Advanced: What computational strategies can predict the biological activity of this compound?

Methodological Answer:

  • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts from analogs (e.g., pyrazole derivatives with IC₅₀ < 1 μM in kinase assays ).
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or EGFR) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Advanced: How to design experiments to study metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assay : Incubate compound (10 μM) with human liver microsomes (0.5 mg/mL) and NADPH at 37°C. Sample at 0, 15, 30, 60 min .
  • Metabolite Identification : Use LC-MS/MS (Q-TOF) in positive ion mode; monitor demethylation (-14 Da) or hydroxylation (+16 Da) products .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms via fluorogenic substrates; IC₅₀ < 10 μM indicates high metabolic liability .

Basic: What functional groups in the compound influence its reactivity?

Methodological Answer:

  • Pyrazole/Triazole Cores : Participate in π-π stacking with aromatic residues in target proteins; susceptible to oxidation under strong acidic conditions .
  • Fluorophenyl Groups : Enhance metabolic stability via C–F bond inertia; may induce steric clashes in binding pockets .
  • Sulfanyl Linker : Prone to disulfide exchange in reducing environments (e.g., cytoplasmic glutathione); stabilize via methyl substitution .

Advanced: How to address contradictory bioactivity data across cell lines?

Methodological Answer:

  • Cell Line Profiling : Compare IC₅₀ values in ≥3 lines (e.g., HeLa, MCF-7, A549) to identify tissue-specific uptake or efflux pump activity .
  • ABC Transporter Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess if efflux affects potency .
  • Proteomic Analysis : Perform Western blotting for target proteins (e.g., PARP or Bcl-2) to confirm on-mechanism activity .

Advanced: What strategies optimize selectivity over structurally similar off-targets?

Methodological Answer:

  • Fragment-Based Design : Replace 2,3-dimethoxyphenyl with bulkier substituents (e.g., 2-naphthyl) to exploit hydrophobic subpockets .
  • Covalent Docking : Introduce acrylamide warheads (e.g., at pyrazole C-3) for irreversible binding to cysteine residues in target kinases .
  • Selectivity Screening : Test against kinase panels (e.g., Eurofins DiscoverX) to identify off-target hits (≥10-fold selectivity preferred) .

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